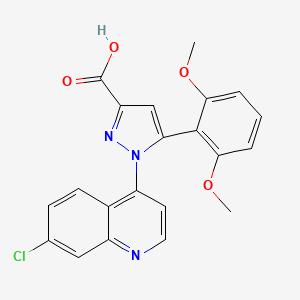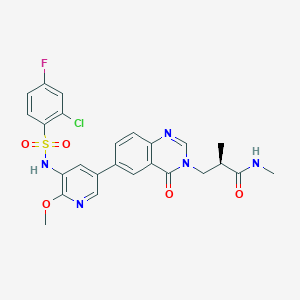
PI3Kalpha-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kalpha-IN-4 is a small molecule inhibitor specifically targeting the phosphatidylinositol-3-kinase alpha (PI3Kalpha) isoform. This compound is part of a broader class of PI3K inhibitors, which play a crucial role in regulating cell growth, survival, and metabolism. This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in tumors with dysregulated PI3Kalpha signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3Kalpha-IN-4 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the core scaffold: This involves the construction of the central structure of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the compound’s binding affinity and selectivity for PI3Kalpha.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. This includes:
Process optimization: Refining reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated synthesis equipment to enhance reproducibility and efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: PI3Kalpha-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s binding properties
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides under appropriate conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
PI3Kalpha-IN-4 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit tumor growth and progression by targeting the PI3Kalpha signaling pathway
Biological Studies: Used to investigate the role of PI3Kalpha in cellular processes such as proliferation, apoptosis, and metabolism
Drug Development: Serves as a lead compound for developing new PI3Kalpha inhibitors with improved efficacy and safety profiles.
Medical Applications: Potential therapeutic applications in treating cancers with PI3Kalpha mutations or overexpression
Mechanism of Action
PI3Kalpha-IN-4 exerts its effects by specifically inhibiting the PI3Kalpha isoform, a key component of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to:
Decreased cellular proliferation: By blocking the signaling pathway that promotes cell growth.
Increased apoptosis: Inducing programmed cell death in cancer cells.
Reduced angiogenesis: Inhibiting the formation of new blood vessels that supply tumors
Molecular Targets and Pathways: this compound targets the catalytic subunit of PI3Kalpha, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling events, including the activation of AKT and mTOR, which are critical for cell survival and growth .
Comparison with Similar Compounds
Alpelisib: Another PI3Kalpha-specific inhibitor approved for breast cancer treatment.
GDC0077: A PI3Kalpha isoform-specific inhibitor undergoing clinical trials.
Idelalisib: A PI3K delta-specific inhibitor used in hematologic malignancies.
Uniqueness of PI3Kalpha-IN-4: this compound is unique due to its high selectivity for the PI3Kalpha isoform, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding affinity and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application .
Properties
IUPAC Name |
(2R)-3-[6-[5-[(2-chloro-4-fluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-oxoquinazolin-3-yl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN5O5S/c1-14(23(33)28-2)12-32-13-30-20-6-4-15(8-18(20)25(32)34)16-9-21(24(37-3)29-11-16)31-38(35,36)22-7-5-17(27)10-19(22)26/h4-11,13-14,31H,12H2,1-3H3,(H,28,33)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPATWVFSBNDSHR-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-4-[difluoro(Phosphono)methyl]-N-Methyl-Nalpha-(Methylsulfonyl)-L-Phenylalaninamide](/img/structure/B8144457.png)
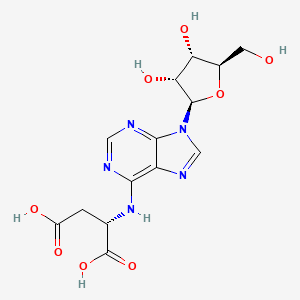
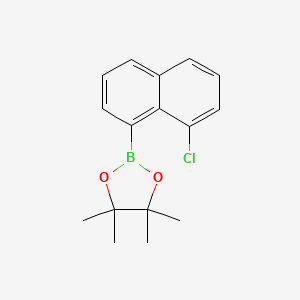

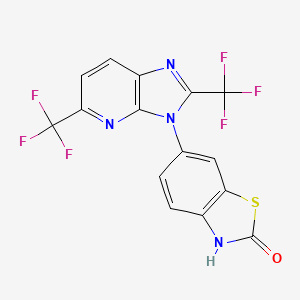
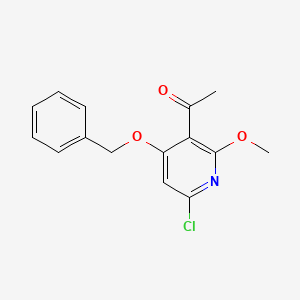
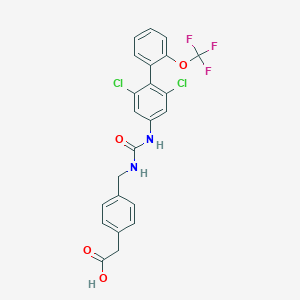

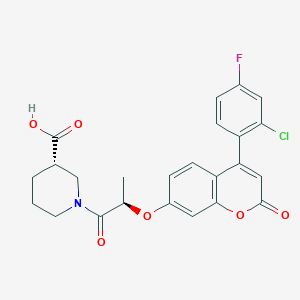
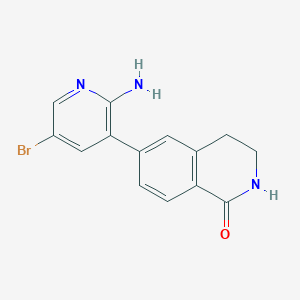
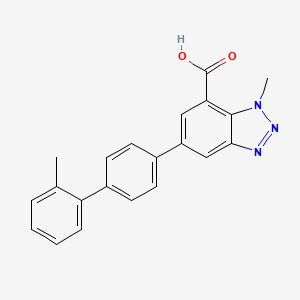
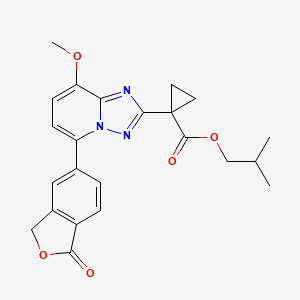
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
